4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-12(2)13-7-8-18-15(9-13)16(11-20(21)23-18)19-10-14-5-3-4-6-17(14)22-19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFUMSPCFFZDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The chromenone ring can be synthesized through the Perkin rearrangement, where a coumarin is reacted with a hydroxide . The final step involves coupling the benzofuran and chromenone rings under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to improve yields and reduce reaction times for benzofuran derivatives . This method can be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Synthetic Routes and Formation Mechanisms
The compound is typically synthesized via multi-component reactions (MCRs) or cyclization strategies , leveraging its chromene and benzofuran frameworks.
Key Synthetic Pathways:
-
One-Pot Chromene Formation :
Chromene derivatives are often synthesized by condensing resorcinol derivatives, aldehydes, and malononitrile in the presence of catalysts like diethylamine, Ca(OH)₂, or DBU . For example: The isopropyl group may originate from substituted aldehydes or post-synthetic modifications. -
Microwave-Assisted Cyclization :
Microwave irradiation with DBU facilitates rapid cyclization of intermediates. For instance, 4-bromomethylcoumarins react with methyl salicylate to form intermediates, which cyclize under microwave conditions to yield benzofuran-chromene hybrids .
Catalytic Systems:
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diethylamine | Reflux in ethanol | 85–90 | |
| Ca(OH)₂ | Room temperature, methanol | 70–80 | |
| DBU | Microwave irradiation | 90+ | |
| Expanded Perlite | Aqueous media, RT | 75–85 |
Functional Group Reactivity
The compound’s reactivity is governed by three key regions:
- Chromen-2-one Lactone :
- Benzofuran Moiety :
- Isopropyl Group :
Catalytic Modifications and Cross-Coupling
-
Suzuki-Miyaura Coupling :
The brominated chromene core can participate in palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse aryl groups . For example: -
Grignard Additions :
The ketone in chromen-2-one can react with Grignard reagents (e.g., MeMgI) to form tertiary alcohols, which may dehydrate to alkenes .
Green Chemistry Approaches
Recent methodologies emphasize sustainability:
- Aqueous Media : Reactions in water with expanded Perlite or silica-based catalysts reduce solvent toxicity .
- Recyclable Catalysts : Amino-functionalized silica gel and MgO are reused for multiple cycles without significant yield loss .
Stability and Degradation
Scientific Research Applications
Synthesis and Structure
4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one has the molecular formula and PubChem CID 907935 . The synthesis of compounds containing benzofuran rings can be achieved through various methods, including Sonogashira conditions . For instance, the synthesis of benzofuran derivatives involves using PdC12(PPh3)2 as a catalyst, which has been found to be more efficient than Pd(PPh3)4 .
Biological Activities
2H/4H-chromenes exhibit numerous biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The presence of the 2H/4H-ch scaffold in molecules contributes to their noteworthy potency .
Anticancer Activity: Chromene derivatives have demonstrated significant anticancer potential . For example, novel coumarin derivatives have been synthesized and tested for their cytotoxicity against human cancer cells . Certain compounds showed moderate cytotoxic activity against PC-3 and MDA-MB-231 cell lines, with specific IC50 values reported . Studies have also explored the structure-activity relationship (SAR) of chromenes, revealing that substitutions at different positions on the chromene ring can produce potent antitumor activity .
Inhibitory Activity: Small molecules designed with benzofuran rings have shown inhibitory activity against the HIF-1 signaling pathway . Modifications to the benzopyran ring, including replacement with a benzofuran ring, have been explored to determine the influence on activity .
Case Studies and Research Findings
Aryl-4H-chromene Derivatives: A series of 4-aryl-4H-chromene compounds were synthesized and tested for their effectiveness against estrogen receptors (ER) in MCF-7 tumor cell lines . Compound 46 (IC50 2.65 μM) was found to be a potent anticancer agent compared to tamoxifen (IC50 4.12 μM) .
Substituted-6-methoxy-4H-benzo[h]chromenes: These compounds have been evaluated for their anticancer potency, with some exhibiting significant inhibition of the MCF-7 cell line (IC50 1.2–5.5 μg/mL) . Additionally, certain compounds showed potent inhibition against the HCT-116 cell line and considerable activity against the HepG-2 cell line .
Inhibition of c-Src Kinase: Some chromene derivatives have been further evaluated for their c-Src kinase inhibitory activities, with compound 21 exhibiting highly significant activity (IC50 0.1432 μM) against c-Src kinase .
Data Tables
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and chromenone moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one and structurally related chromenone derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: The propyl and dihydroxy groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one enhance antimicrobial activity, likely via hydrogen bonding with microbial targets . Triazole-containing derivatives (e.g., ) introduce nitrogen-based hydrogen-bond acceptors, which could modulate solubility and target selectivity compared to the oxygen-rich benzofuran-coumarin hybrid.
Crystallographic and Structural Differences :
- The query compound’s benzofuran moiety enables extended π-π interactions (evidenced by IR/NMR), similar to nitro-substituted benzoates in , which exhibit J-aggregation (π-π distances: 3.8–4.0 Å).
- Hydrogen bonding : The hydroxymethyl group in the triazole derivative forms strong O–H···N/O bonds (2.7–2.9 Å), while the hydroxyl group in 3h () may engage in intermolecular O–H···O interactions, affecting crystal packing and solubility.
Thermal Stability: The query compound’s high melting point (228–231°C) suggests greater thermal stability compared to simpler chromenones (e.g., triazole derivative in ), likely due to rigid benzofuran fusion and isopropyl steric effects.
Research Findings and Implications
- Synthetic Accessibility : The query compound’s 93% yield surpasses typical yields for triazole derivatives (often <80%), highlighting efficient coupling methodologies.
- Structure-Activity Relationships (SAR) :
- Crystallography and Validation: Studies in and utilized SHELX-based refinement (via programs like SHELXL ) for structure determination, ensuring accuracy in bond-length/angle measurements. Hydrogen-bond patterns were analyzed using graph-set notation , confirming robustness in supramolecular assembly.
Biological Activity
4-(Benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that combines the structural features of benzofuran and chromenone moieties. This unique structure is associated with a variety of biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. The compound has shown potential applications in treating various diseases, including cancer and viral infections.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₁₈O₃, characterized by the presence of both benzofuran and chromenone rings. This dual-ring system contributes to its diverse biological effects.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The compound showed promising results with an IC₅₀ value indicating effective cytotoxicity against these cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis |
| A549 | 0.9 | Inhibition of tubulin polymerization |
| HeLa | 1.2 | Cell cycle arrest at G2/M phase |
The mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of tubulin assembly, which disrupts microtubule dynamics essential for mitosis .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A series of studies have suggested that derivatives of benzofuran can inhibit viral replication, particularly against RNA viruses such as the yellow fever virus (YFV). The compound's ability to interfere with viral entry or replication mechanisms positions it as a potential lead candidate for antiviral drug development .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Microtubule Disruption : By affecting microtubule dynamics, it leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation.
- A549 Lung Cancer Model : Administration of the compound in xenograft models showed reduced tumor growth compared to controls, suggesting its potential for therapeutic use in lung cancer treatment.
- Antiviral Efficacy Against YFV : In vitro assays indicated that certain derivatives exhibited selective inhibition of YFV replication, making them candidates for further development as antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one, and how can purity be optimized?
- Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated in analogous chromenone derivatives. For example, a modified protocol involves reacting a benzofuran-2-carbonyl precursor with 6-isopropyl-2H-chromen-2-one under alkaline conditions (e.g., 10% KOH in ethanol) at low temperatures (5–10°C) to minimize side reactions . Purification is typically achieved through recrystallization using ethanol or DMF, with yields averaging 75–80%. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular integrity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- X-ray crystallography : Essential for resolving stereochemistry and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding networks and graph-set patterns (e.g., R₁₂²(6) motifs common in benzofuran-chromenone hybrids) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. Key signals include δ ~6.8–7.5 ppm (benzofuran protons) and δ ~2.9 ppm (isopropyl group) .
- FT-IR : Look for C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How can researchers validate the structural accuracy of crystallographic data for this compound?
- Answer : Utilize the PLATON toolkit for symmetry checks and CIF validation to detect missed symmetry or over-refinement. Key parameters include R-factor (<5%), wR₂ (<10%), and goodness-of-fit (1.0–1.2). Cross-validate hydrogen-bonding distances (e.g., O···H ~2.5–3.0 Å) against Etter’s graph-set analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzofuran-chromenone hybrids?
- Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models) or impurities. Mitigate by:
- Standardizing bioactivity assays (e.g., IC₅₀ determination via MTT assay with triplicate runs).
- Performing docking studies to correlate substituent effects (e.g., isopropyl group hydrophobicity) with target binding (e.g., cyclooxygenase-2 active site) .
- Validating purity via HPLC-DAD and quantifying residual solvents (e.g., DMF < 500 ppm) .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Answer : The crystal lattice stability is governed by:
-
Hydrogen bonds : C=O···H-O and C-H···π interactions (Table 1).
-
Van der Waals forces : Dominated by the isopropyl group’s steric bulk.
-
Graph-set analysis : Use SHELXL to identify recurring motifs (e.g., dimeric R₂²(8) patterns) .
Table 1 : Representative Hydrogen-Bonding Parameters (from analogous chromenones)
Donor–Acceptor Distance (Å) Angle (°) Motif O–H···O 2.65 155 R₁₂²(6) C–H···O 2.89 145 C(7) chain C–H···π 3.12 130 – Data derived from .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.2), and blood-brain barrier permeability.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., ΔE ~4.2 eV for benzofuran derivatives) .
- Molecular Dynamics (MD) : Simulate binding kinetics with targets (e.g., COX-2) using GROMACS , focusing on ligand RMSD (<2.0 Å) and binding free energy (ΔG ~-8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
